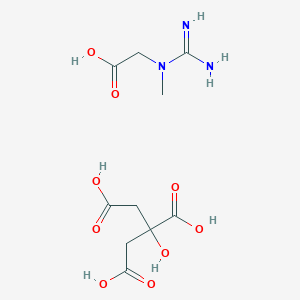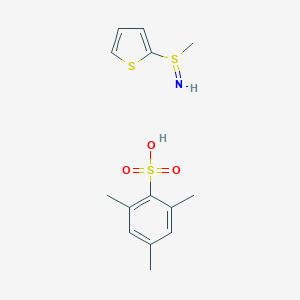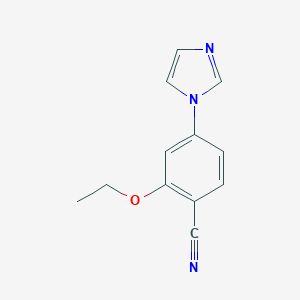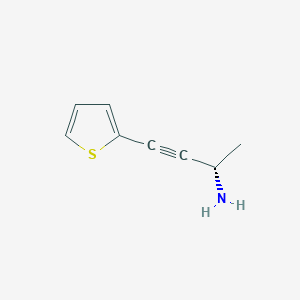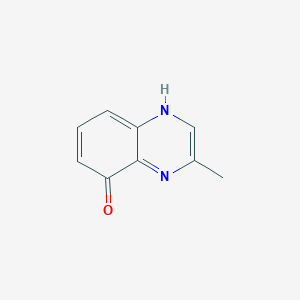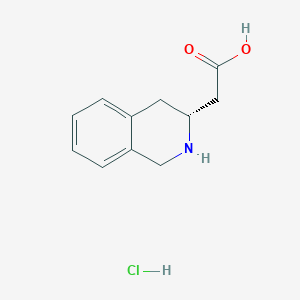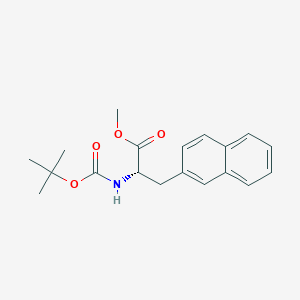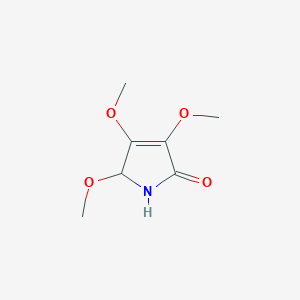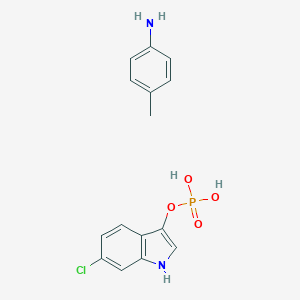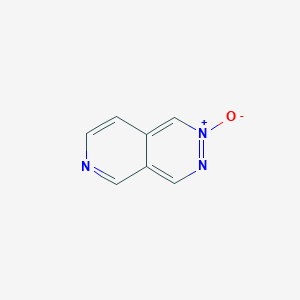
Pyrido(3,4-d)pyridazine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3,4-d)pyridazine 2-oxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a potential candidate for the development of novel drugs for the treatment of several diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of pyrido(3,4-d)pyridazine 2-oxide is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, and to induce DNA damage and cell cycle arrest. It also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Pyrido(3,4-d)pyridazine 2-oxide exhibits several biochemical and physiological effects. It induces apoptosis, a programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Additionally, it inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrido(3,4-d)pyridazine 2-oxide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it has some limitations, including its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires careful handling and evaluation.
Orientations Futures
Pyrido(3,4-d)pyridazine 2-oxide has several potential future directions. It can be further optimized for its biological activity, pharmacokinetic properties, and toxicity profile to develop novel drugs for the treatment of cancer, inflammation, and infectious diseases. It can also be used as a lead compound for the development of new heterocyclic compounds with diverse biological activities. Moreover, it can be studied for its potential application as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, pyrido(3,4-d)pyridazine 2-oxide is a promising heterocyclic compound with diverse biological activities. It has potential therapeutic applications for the treatment of cancer, inflammation, and infectious diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development.
Méthodes De Synthèse
Pyrido(3,4-d)pyridazine 2-oxide can be synthesized by various methods, including the reaction of pyridazine-3,6-diamine with nitrous acid, the reaction of pyridazine-3,6-dicarboxylic acid with hydroxylamine hydrochloride, and the reaction of pyridazine-3,6-dicarboxylic acid with sodium nitrite and hydrogen peroxide. The synthesis method depends on the availability of starting materials and the desired purity of the final product.
Applications De Recherche Scientifique
Pyrido(3,4-d)pyridazine 2-oxide has been extensively studied for its potential therapeutic applications. It exhibits promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
162022-85-7 |
|---|---|
Nom du produit |
Pyrido(3,4-d)pyridazine 2-oxide |
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-oxidopyrido[3,4-d]pyridazin-2-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-6-1-2-8-3-7(6)4-9-10/h1-5H |
Clé InChI |
FCTKKVJFTOQIOV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CN=[N+](C=C21)[O-] |
SMILES canonique |
C1=CN=CC2=CN=[N+](C=C21)[O-] |
Autres numéros CAS |
162022-85-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



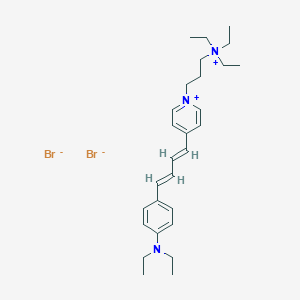
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
